N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex indole-derived acetamide featuring a 2-methylphenyl group, a 2-oxoacetamide linker, and a 1-(2-oxo-2-piperidin-1-ylethyl) substituent on the indole ring (Figure 1). This compound belongs to a broader class of indol-3-yl acetamides, which are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The piperidine moiety in the side chain may enhance metabolic stability and influence binding affinity to biological targets, such as tubulin or kinases .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-9-3-5-11-20(17)25-24(30)23(29)19-15-27(21-12-6-4-10-18(19)21)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGLEJSLXUENTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Key Features:
- Contains a methylphenyl group, contributing to its lipophilicity.
- Features a piperidine moiety, which is often associated with various pharmacological effects.
- The presence of an indole structure may enhance interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a derivative was tested against the MDA-MB-231 breast cancer cell line, demonstrating a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment .
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal properties. Research indicates that similar piperidine derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on phenyl | Enhances lipophilicity and bioavailability |
| Piperidine ring | Influences receptor binding affinity |
| Indole structure | Potentially increases interaction with biological targets |
Study 1: Antitumor Effects
In vivo studies using xenograft models demonstrated that treatment with N-(2-methylphenyl)-2-oxo derivatives resulted in significant tumor size reduction compared to controls . These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Study 2: Antimicrobial Properties
A series of piperidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications on the piperidine ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria . The MIC values suggest that fine-tuning these substituents could lead to more potent compounds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Physicochemical Properties
| Property | Target Compound* | D-24851 | Compound 3g |
|---|---|---|---|
| Molecular Weight | ~425 g/mol | 408.3 g/mol | ~450 g/mol |
| logP (Predicted) | 2.1–2.5 | 3.8 | 4.2 |
| Solubility | Moderate (DMSO) | Low (aqueous) | Low (aqueous) |
*Estimated based on structural similarity. Piperidine may lower logP compared to aromatic substituents, improving solubility .
Challenges and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
